molecular formula C21H20N2O2 B10980290 3-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]propane-1,2-diol

3-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]propane-1,2-diol

Cat. No.: B10980290
M. Wt: 332.4 g/mol
InChI Key: COBSJGDUSFVTNM-UHFFFAOYSA-N
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Description

3-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]propane-1,2-diol is a complex organic compound that features a benzimidazole ring substituted with a naphthylmethyl group and a propane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]propane-1,2-diol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Introduction of Naphthylmethyl Group: The naphthylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of Propane-1,2-diol Moiety: The final step involves the attachment of the propane-1,2-diol moiety to the benzimidazole ring, which can be achieved through a nucleophilic substitution reaction using a suitable diol derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]propane-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole ring or the naphthylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]propane-1,2-diol has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: The compound has potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The naphthylmethyl group and propane-1,2-diol moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]propane-1,2-diol is unique due to its combination of a benzimidazole ring, a naphthylmethyl group, and a propane-1,2-diol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the benzimidazole ring allows for strong interactions with biological targets, while the naphthylmethyl group and propane-1,2-diol moiety enhance the compound’s solubility and stability.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

3-[2-(naphthalen-1-ylmethyl)benzimidazol-1-yl]propane-1,2-diol

InChI

InChI=1S/C21H20N2O2/c24-14-17(25)13-23-20-11-4-3-10-19(20)22-21(23)12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,17,24-25H,12-14H2

InChI Key

COBSJGDUSFVTNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC4=CC=CC=C4N3CC(CO)O

Origin of Product

United States

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